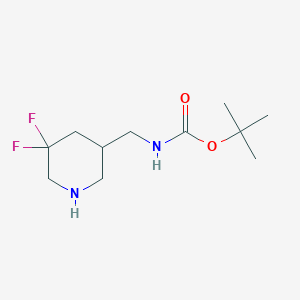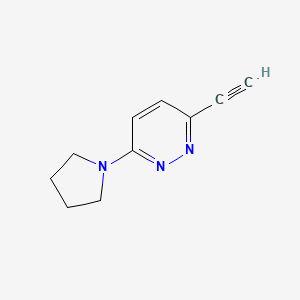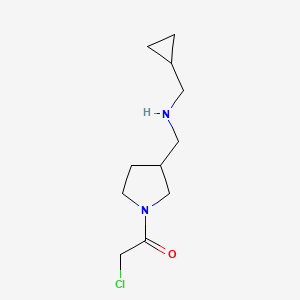
1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanon ist eine komplexe organische Verbindung mit der Summenformel C16H23N3O2 und einem Molekulargewicht von 289,37 g/mol . Diese Verbindung enthält einen Pyrrolidinring, einen Morpholinring und einen Pyridinring, was sie zu einem interessanten Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen macht.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanon beinhaltet typischerweise die Reaktion von 5-Methyl-6-morpholinopyridin mit Pyrrolidin unter bestimmten Bedingungen. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels und eines Katalysators durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Reinigung, Kristallisation und Trocknung beinhalten, um das Endprodukt in einer für verschiedene Anwendungen geeigneten Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, werden optimiert, um die gewünschten Produkte zu erhalten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu Ketonen oder Aldehyden führen, die Reduktion zu Alkoholen und die Substitution zu verschiedenen substituierten Derivaten .
Wissenschaftliche Forschungsanwendungen
1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. Enzyminhibition und Rezeptorbindung.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Rolle als Leitstruktur in der Medikamentenentwicklung.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und den Zielmolekülen ab .
Wirkmechanismus
The mechanism of action of 1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Pyrrolidinderivate, wie z. B.:
- 2-(Pyrrolidin-1-yl)pyrimidine
- 6-(Pyrrolidin-1-yl)pyridin-3-boronsäure
Einzigartigkeit
1-(2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanon ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Ringen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .
Eigenschaften
Molekularformel |
C16H23N3O2 |
|---|---|
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
1-[2-(5-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C16H23N3O2/c1-12-10-14(15-4-3-5-19(15)13(2)20)11-17-16(12)18-6-8-21-9-7-18/h10-11,15H,3-9H2,1-2H3 |
InChI-Schlüssel |
UISXEJWFLFFYEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N2CCOCC2)C3CCCN3C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11798187.png)










